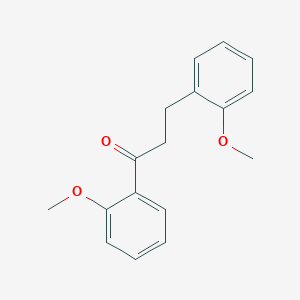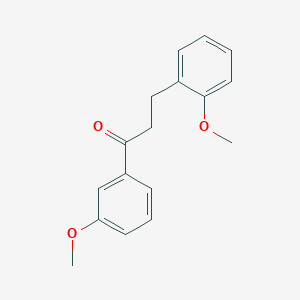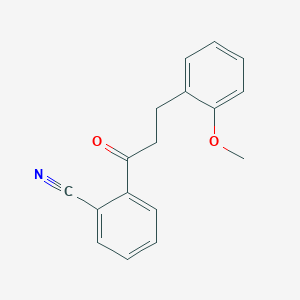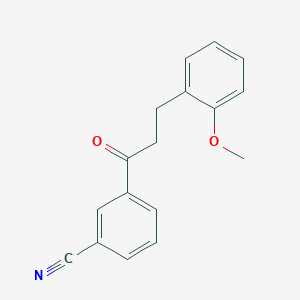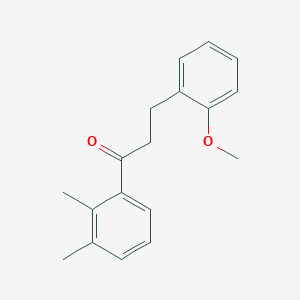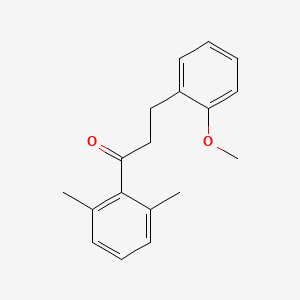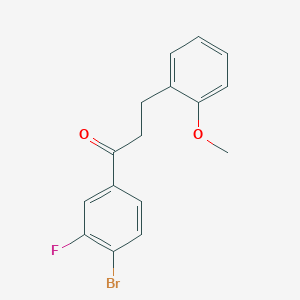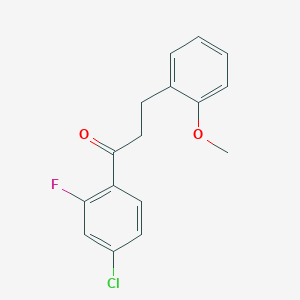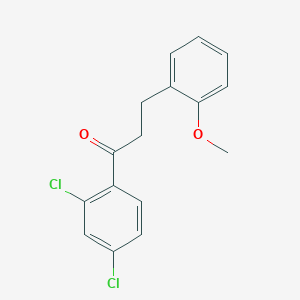
2',4'-Difluoro-3-(4-methoxyphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various catalysts and reagents. In the case of fluorinated aromatic compounds, the synthesis can be particularly intricate due to the introduction of fluorine atoms or groups. For instance, the synthesis of a novel fluorinated aromatic diamine monomer was achieved by coupling a trifluoroacetophenone derivative with 4-nitrophenyl phenyl ether under the catalysis of trifluoromethanesulfonic acid, followed by reduction with reductive iron and hydrochloric acid . Similarly, the synthesis of 2-arylseleno-1,3-dithianes involved the reaction of 2-chloro-1,3-dithiane with sodium arylselenolates . These methods demonstrate the complexity and specificity required in the synthesis of fluorinated and other substituted aromatic compounds.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their physical and chemical properties. X-ray crystallography is a common technique used to elucidate the structure of such compounds. For example, the crystal and molecular structure of 2-arylseleno-1,3-dithianes was determined, revealing that the arylseleno moiety adopts an axial orientation in the chair conformation of the 1,3-dithiane ring . This kind of structural information is vital for understanding the behavior of these molecules in various environments and can influence their reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of organic compounds is influenced by their functional groups and molecular structure. For instance, the cyclocondensation reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea led to the formation of a novel series of pyrimidinones, showcasing the reactivity of the trifluoromethyl group in the presence of urea . Understanding these reactions is essential for the development of new compounds with desired properties and potential applications in various fields, including pharmaceuticals and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are determined by their molecular structure and the presence of specific functional groups. Fluorinated compounds, for example, often exhibit unique properties due to the high electronegativity and small size of the fluorine atom. The fluorinated polyimides synthesized from the novel diamine mentioned earlier were found to be soluble in many polar organic solvents and exhibited good thermal stability and outstanding mechanical properties . These properties make such compounds suitable for applications that require materials with high performance and durability.
Applications De Recherche Scientifique
Synthesis and Reactions
Synthesis Techniques : The synthesis of related compounds involves reactions like hydrolysis, cyclization, and thermal decarbonylation, which can yield various fluorinated compounds and derivatives (Pimenova, Miles, Goun, & Krasnych, 2003).
Chemical Modifications : Modifications like the reaction of esters and aniline derivatives lead to the formation of diverse compounds, demonstrating the chemical versatility of this compound class (Dmowski, 1982).
Fluorescent Probes and Photophysical Properties
Fluorescent pH Probes : Derivatives of 2',4'-Difluoro-3-(4-methoxyphenyl)propiophenone, such as BODIPY dyes, serve as fluorescent pH probes excitable with visible light, indicating potential use in biological and chemical sensing applications (Baruah et al., 2005).
Sensing Metal Cations : Certain derivatives are applicable as fluorescent probes for sensing magnesium and zinc cations, demonstrating utility in detecting specific metal ions (Tanaka et al., 2001).
Polymer Chemistry and Material Science
Copolymer Synthesis : Halogen ring-disubstituted derivatives of 2',4'-Difluoro-3-(4-methoxyphenyl)propiophenone have been used in the synthesis of novel copolymers, indicating potential applications in material science (Savittieri et al., 2022).
Structural and Spectral Analysis : Studies on structurally similar compounds focus on their electronic and spectral properties, which can be crucial for applications in drug design and material science (R. H. et al., 2021).
Photochemistry and Photobiology
Photochemical Synthesis : Research shows potential in photochemically synthesizing related compounds, which could have implications in developing new pharmaceuticals or materials (Diaz-Mondejar & Miranda, 1982).
Photoactivation in Chemical Biology : Photoactivation studies with diazirines suggest a strategy for developing cleaner diazirines for applications in chemical biology (Raimer & Lindel, 2013).
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYHKXUVAQCMHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644296 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Difluoro-3-(4-methoxyphenyl)propiophenone | |
CAS RN |
898776-37-9 |
Source


|
| Record name | 1-Propanone, 1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

